Cas no 1214741-14-6 ((1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate)

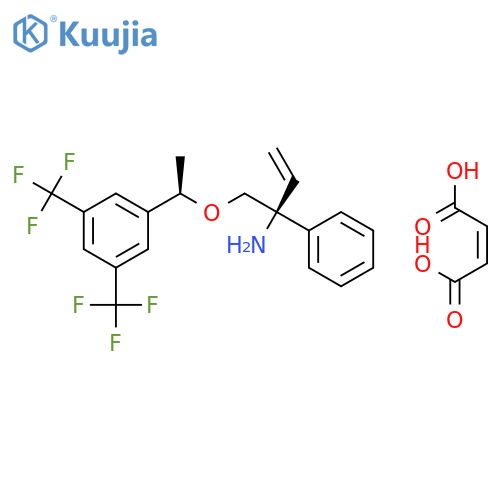

1214741-14-6 structure

商品名:(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate

CAS番号:1214741-14-6

MF:C24H23F6NO5

メガワット:519.433548212051

MDL:MFCD29059866

CID:2157916

PubChem ID:127258866

(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate 化学的及び物理的性質

名前と識別子

-

- (S)-1-((r)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine maleic acid

- (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate

- C24H23F6NO5

- DS-19755

- EX-A1288C

- 1214741-14-6

- AKOS030573305

- (2S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;(E)-but-2-enedioic acid

- Benzenemethanamine, alpha-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-alpha-ethenyl-, (alphaS)-, (2Z)-2-butenedioate (1:1)

- (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-aminefumarate

- CS-0186146

- (1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate

-

- MDL: MFCD29059866

- インチ: InChI=1S/C20H19F6NO.C4H4O4/c1-3-18(27,15-7-5-4-6-8-15)12-28-13(2)14-9-16(19(21,22)23)11-17(10-14)20(24,25)26;5-3(6)1-2-4(7)8/h3-11,13H,1,12,27H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,18-;/m1./s1

- InChIKey: OWHDANIMBINPCO-GFLCPJROSA-N

- ほほえんだ: C=C[C@](N)(C1=CC=CC=C1)CO[C@@H](C2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C.O=C(O)/C=C/C(O)=O

計算された属性

- せいみつぶんしりょう: 519.14804181g/mol

- どういたいしつりょう: 519.14804181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 12

- 重原子数: 36

- 回転可能化学結合数: 8

- 複雑さ: 611

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL236-200mg |

(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate |

1214741-14-6 | 97% | 200mg |

265.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S12470-100mg |

(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |

1214741-14-6 | 97% | 100mg |

¥41.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256816-1g |

(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |

1214741-14-6 | 97% | 1g |

¥571 | 2023-04-16 | |

| TRC | B412956-100mg |

[(1S)-1-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-1-phenylprop-2-enyl]amine Monomaleate |

1214741-14-6 | 100mg |

$ 167.00 | 2023-04-18 | ||

| Alichem | A019123447-5g |

(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |

1214741-14-6 | 97% | 5g |

$724.50 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1092558-1kg |

(S)-1-((R)-1-(3,5-bis(trifluoroMethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-aMine Maleic acid |

1214741-14-6 | 95% | 1kg |

$19600 | 2024-07-28 | |

| Ambeed | A106639-250mg |

(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |

1214741-14-6 | 97% | 250mg |

$8.0 | 2025-02-22 | |

| Ambeed | A106639-1g |

(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |

1214741-14-6 | 97% | 1g |

$22.0 | 2025-02-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EX668-1g |

(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate |

1214741-14-6 | 97% | 1g |

1008CNY | 2021-05-08 | |

| A2B Chem LLC | AA52958-250mg |

(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |

1214741-14-6 | 97% | 250mg |

$35.00 | 2024-04-20 |

(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

1214741-14-6 ((1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量